molecular formula C14H12N4O3 B1208133 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde CAS No. 4250-90-2

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde

Cat. No.: B1208133
CAS No.: 4250-90-2
M. Wt: 284.27 g/mol
InChI Key: AUZWNAFEXXLJDA-UHFFFAOYSA-N
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Description

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is a derivative of riboflavin (vitamin B2). It is a yellow, crystalline compound that plays a role in various biochemical processes. This compound is known for its involvement in redox reactions and is a key intermediate in the metabolism of riboflavin.

Mechanism of Action

Target of Action

Formylmethylflavine (FMF) is a major intermediate in the photodegradation sequence of riboflavin . It primarily targets the photodegradation process of riboflavin, a vital nutrient for many organisms .

Mode of Action

FMF undergoes a bimolecular redox reaction upon photolysis . The second-order rate constants for this reaction range from 0.66 (in chloroform) to 2.44 M−1 s−1 (in water), indicating that the reaction rate is a linear function of the solvent dielectric constant .

Biochemical Pathways

FMF is involved in the photodegradation sequence of riboflavin . Upon photolysis, FMF produces lumichrome (LC) in organic solvents and LC and lumiflavin (LF) in aqueous solutions . This process is part of the broader biochemical pathways involving flavins, which are versatile biological chromophores involved in various biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms .

Pharmacokinetics

It’s known that fmf undergoes photolysis in both aqueous and organic solvents . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the type of solvent in which it is dissolved.

Result of Action

The primary result of FMF’s action is the production of LC and LF upon photolysis . These compounds are part of the photodegradation sequence of riboflavin . The rate of photolysis is governed by the solvation of an intermediate compound and is thus influenced by the dielectric constant of the medium .

Action Environment

The environment significantly influences the action of FMF. The rate of photolysis, and thus the production of LC and LF, is influenced by the dielectric constant of the medium . This means that the solvent in which FMF is dissolved can affect its rate of reaction and the resulting products .

Biochemical Analysis

Biochemical Properties

7,8-Dimethyl-10-formylmethylisoalloxazine is primarily involved in reduction reactions. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an enzyme present in the soluble fraction of liver and kidney . This enzyme is distinct from the normal hepatic alcohol dehydrogenase as it uses NADPH rather than NADH as a cofactor . The compound’s interaction with this enzyme highlights its role in the metabolic pathways of riboflavin.

Cellular Effects

7,8-Dimethyl-10-formylmethylisoalloxazine has been shown to influence various cellular processes. It is involved in the reduction reactions within liver and kidney cells, affecting cellular metabolism . The compound’s reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine indicates its role in maintaining cellular redox balance. Additionally, its interaction with NADPH-dependent enzymes suggests its involvement in cellular signaling pathways and gene expression regulation.

Molecular Mechanism

The molecular mechanism of 7,8-Dimethyl-10-formylmethylisoalloxazine involves its reduction by a specific enzyme in the liver and kidney . This enzyme catalyzes the conversion of the compound to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine using NADPH as a cofactor . This reaction is crucial for the compound’s role in maintaining cellular redox balance and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dimethyl-10-formylmethylisoalloxazine have been observed to change over time. The compound is stable under specific conditions, but its reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine can be influenced by the presence of the enzyme and NADPH . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential implications for cellular metabolism and redox balance.

Dosage Effects in Animal Models

The effects of 7,8-Dimethyl-10-formylmethylisoalloxazine in animal models vary with different dosages. At lower doses, the compound supports normal metabolic functions and redox balance. At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and causing oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

7,8-Dimethyl-10-formylmethylisoalloxazine is involved in the metabolic pathways of riboflavin. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an NADPH-dependent enzyme in the liver and kidney . This reaction is crucial for maintaining cellular redox balance and supporting metabolic functions. The compound’s involvement in these pathways underscores its significance in biochemical processes.

Transport and Distribution

The transport and distribution of 7,8-Dimethyl-10-formylmethylisoalloxazine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, such as the liver and kidney . The compound’s distribution is essential for its role in metabolic pathways and cellular redox balance.

Subcellular Localization

7,8-Dimethyl-10-formylmethylisoalloxazine is localized within the soluble fraction of liver and kidney cells . This subcellular localization is crucial for its interaction with the NADPH-dependent enzyme that catalyzes its reduction. The compound’s presence in these specific compartments ensures its effective participation in metabolic pathways and maintenance of cellular redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with riboflavin or its derivatives.

    Oxidation: The riboflavin is oxidized to form 7,8-dimethyl-10-formylmethylisoalloxazine. This step often requires specific oxidizing agents and controlled conditions to ensure the desired product is obtained.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.

Major Products

Scientific Research Applications

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Riboflavin (Vitamin B2): The parent compound from which 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is derived.

    Flavin Mononucleotide (FMN): Another derivative of riboflavin involved in redox reactions.

    Flavin Adenine Dinucleotide (FAD): A coenzyme derived from riboflavin that plays a crucial role in various metabolic processes.

Uniqueness

This compound is unique due to its specific structure and role as an intermediate in the metabolism of riboflavin. Its ability to undergo various chemical reactions and its involvement in redox processes make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWNAFEXXLJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195287
Record name 7,8-Dimethyl-10-formylmethylisoalloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4250-90-2
Record name 7,8-Dimethyl-10-formylmethylisoalloxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formylmethylflavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,8-Dimethyl-10-formylmethylisoalloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Reactant of Route 2
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Reactant of Route 3
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Reactant of Route 4
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Reactant of Route 5
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Reactant of Route 6
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde

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